Disilane, hexakis(4-methylphenyl)-
Description
Overview of Organosilicon Compounds and the Si–Si Bond
Organosilicon compounds are defined by the presence of at least one carbon-silicon (C–Si) bond. encyclopedia.pubcfsilicones.com This field of chemistry is vast, with applications ranging from silicones to advanced electronic materials. cfsilicones.comelsevierpure.com A key feature that distinguishes some organosilicon compounds is the silicon-silicon single bond. Compared to the more common carbon-carbon bond, the Si–Si bond is longer (approximately 234 pm versus 154 pm for a C-C bond) and weaker. encyclopedia.pubdtic.mil This relative weakness makes the Si–Si bond more susceptible to cleavage.
Silicon's lower electronegativity compared to carbon (1.90 vs 2.55) results in a C–Si bond that is polarized towards the carbon atom. encyclopedia.pubwikipedia.org In the great majority of these compounds, silicon is tetravalent and adopts a tetrahedral geometry. encyclopedia.pubwikipedia.org Unlike carbon, silicon does not readily form stable double or triple bonds, making compounds with Si-Si single bonds, like disilanes, a primary area of interest. cfsilicones.com The electronic structure of the Si–Si bond is more akin to a C=C double bond due to its higher Highest Occupied Molecular Orbital (HOMO) energy level, a feature that underpins many of the unique properties of disilanes. nih.govrsc.org
Historical Development and Key Contributions to Disilane (B73854) Chemistry
The journey into organosilicon chemistry began in the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org However, it was Frederic S. Kipping who is widely regarded as a pioneer in the field during the early 20th century, conducting extensive research on alkyl and aryl silanes and coining the term "silicone." wikipedia.org
The simplest disilane (Si₂H₆) was first identified in 1902 by Henri Moissan and Samuel Smiles, who named it silicoethane. wikipedia.org Early methods for producing disilanes involved the reaction of dilute acids with metal silicides. wikipedia.org A significant advancement came with the use of reductive coupling of disubstituted dichlorosilanes, a method initially explored by Kipping and later refined to produce soluble polysilanes. dtic.mil This technique, often using alkali metals, became a common route to synthesizing a variety of polysilane structures. dtic.mil The development of formable polysilane polymers, such as "polysilastyrene," marked another important milestone, opening doors for applications in ceramics and semiconductor technology. dtic.mil
Unique Electronic Characteristics of Aryl-Substituted Disilanes
Aryl-substituted disilanes, including hexakis(4-methylphenyl)disilane, possess distinctive electronic features that set them apart. nih.govrsc.org These properties are a direct consequence of the interaction between the Si-Si σ-bonding electrons and the π-electron systems of the attached aryl groups.
A hallmark of compounds containing a chain of silicon atoms is the delocalization of electrons within the Si-Si σ-bonds. dtic.mildtic.mil This phenomenon, often referred to as σ-conjugation, means that the electrons are not confined to a single Si-Si bond but can move along the silicon backbone. dtic.mil This mobility is a key factor in their electronic properties, making them molecular analogues for elemental silicon. dtic.mil The extent of this delocalization is dependent on the length of the polysilane chain, with properties like extinction coefficients stabilizing in polymers with a degree of polymerization above 50. dtic.mil This delocalization is significantly different from that in alkanes, where such effects are attenuated after just three C-C bonds. dtic.mil
The Si–Si bond is characterized by a high-lying HOMO, which results in low ionization potentials. nih.govrsc.org This means that relatively little energy is required to remove an electron from the Si-Si σ-bond, making it behave like an electron-donating chromophore. nih.gov The low ionization potentials facilitate the formation of charge-transfer complexes, where the disilane acts as an electron donor to an acceptor molecule. aps.org This property is fundamental to their potential use in photovoltaic and photocatalytic applications. nih.gov
The electronic structure of aryl-substituted disilanes is highly polarizable. nih.govrsc.org This refers to the ease with which the electron cloud of the molecule can be distorted by an external electric field. The polarizability stems from the mobile σ-electrons in the Si-Si backbone. This characteristic is crucial for their application in non-linear optical materials, where a large polarizability can lead to significant changes in the refractive index under an applied electric field. nih.gov
In aryl-substituted disilanes, a strong interaction occurs between the σ-electrons of the Si-Si bond and the π-electrons of the aromatic rings. nih.gov This σ–π interaction, or conjugation, is possible because the HOMO energy level of the Si-Si bond is close to that of the phenyl group's π-system. nih.gov This mixing of orbitals leads to the creation of new molecular orbitals and results in unique electronic transitions. For instance, aryl-substituted disilanes often exhibit red-shifted UV absorption bands compared to their non-conjugated counterparts. nih.gov This interaction can also enhance the photostability of the molecule. nih.gov The nature of this interaction can be influenced by the substituents on the aryl rings, with electron-donating or -withdrawing groups modulating the electronic properties. mit.edu
Data Tables
Table 1: Comparative Properties of Disilanes and Related Bonds
| Property | C-C Bond | Si-C Bond | Si-Si Bond |
| Bond Length (pm) | ~154 encyclopedia.pub | ~186 encyclopedia.pub | ~234 dtic.mil |
| Bond Dissociation Energy (kJ/mol) | ~607 encyclopedia.pub | ~451 encyclopedia.pub | ~340 (approx.) |
Note: Bond energies can vary significantly based on substituents.
Table 2: Electronic Properties of Aryl-Substituted Disilanes
| Compound Class | Key Electronic Feature | Consequence | Potential Application |
| Aryldisilanes | σ–π Conjugation nih.gov | Red-shifted UV absorption, enhanced photostability nih.gov | Optoelectronics, UV-protective materials nih.gov |
| Polysilanes | σ-Electron Delocalization dtic.mildtic.mil | Electron mobility along the Si-backbone dtic.mil | Molecular wires, semiconductors dtic.mil |
| Aryldisilanes | Low Ionization Potential nih.govrsc.org | Acts as an electron donor nih.gov | Photovoltaics, photocatalysis nih.gov |
| Disilane-bridged D-A systems | Intramolecular Charge Transfer (ICT) nih.gov | High fluorescence quantum yields nih.gov | Organic Light Emitting Diodes (OLEDs) nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
15931-53-0 |
|---|---|
Molecular Formula |
C42H42Si2 |
Molecular Weight |
603 g/mol |
IUPAC Name |
tris(4-methylphenyl)-tris(4-methylphenyl)silylsilane |
InChI |
InChI=1S/C42H42Si2/c1-31-7-19-37(20-8-31)43(38-21-9-32(2)10-22-38,39-23-11-33(3)12-24-39)44(40-25-13-34(4)14-26-40,41-27-15-35(5)16-28-41)42-29-17-36(6)18-30-42/h7-30H,1-6H3 |
InChI Key |
MFUDFMHDOHEPHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)[Si](C4=CC=C(C=C4)C)(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)[Si](C4=CC=C(C=C4)C)(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Origin of Product |
United States |
Synthetic Methodologies for Hexakis 4 Methylphenyl Disilane and Analogous Aryl Disilanes
Classical Approaches to Si–Si Bond Formation
The earliest and most fundamental methods for creating Si-Si bonds involve reductive coupling or salt elimination, strategies that have been cornerstones of organosilicon chemistry for over a century. nih.gov
Among the most efficient methods for synthesizing symmetrical disilanes is the Wurtz-type coupling reaction. thieme-connect.de This approach involves the reductive coupling of halotriorganosilanes using alkali metals. For aryl-substituted halosilanes, this method is particularly effective. The reaction typically employs a halosilane, such as chlorotris(4-methylphenyl)silane, which is treated with an alkali metal like sodium or lithium dispersion to yield the corresponding symmetrical hexaaryldisilane. thieme-connect.de
For instance, the synthesis of the closely related hexaphenyldisilane (B72473) is achieved by reacting chlorotriphenylsilane (B103829) with lithium metal in tetrahydrofuran (B95107) (THF). This general procedure is broadly applicable to a range of symmetric aryldisilanes. thieme-connect.de
Table 1: Wurtz-Type Coupling for Hexaphenyldisilane Synthesis
| Reactant | Reagent | Solvent | Product |
| Chlorotriphenylsilane | Lithium (30% dispersion) | THF | Hexaphenyldisilane |
This table illustrates a representative example of Wurtz-type coupling for a symmetric aryldisilane.
Salt elimination reactions provide a versatile route to both symmetrical and unsymmetrical disilanes. nih.gov This method relies on the reaction of a halosilane with an organometallic reagent, most commonly a Grignard reagent or an organolithium species. nih.govresearchgate.net The formation of an alkali metal halide byproduct drives the reaction forward.
Table 2: Salt Elimination for Unsymmetrical Disilane (B73854) Synthesis
| Reactant 1 | Reactant 2 | Solvent | Major Product | Yield |
| Triphenylsilyllithium | Trimethylchlorosilane | THF | 1,1,1-trimethyl-2,2,2-triphenyldisilane | 82% thieme-connect.de |
| Dimethyl(phenyl)silyllithium | Chlorotriphenylsilane | THF | 1,1-dimethyl-1,2,2,2-tetraphenyldisilane | Major Product thieme-connect.de |
This table provides examples of salt elimination reactions to produce unsymmetrical disilanes.
Contemporary and Advanced Synthetic Strategies
Modern advancements have introduced more sophisticated and controlled methods for synthesizing complex disilane structures, including silylene insertions and transition metal-catalyzed reactions.
The insertion of a silylene, a divalent silicon species (R₂Si:), into a silicon-hydrogen (Si-H) or silicon-halogen (Si-X) bond of a silane (B1218182) offers a direct route to forming a Si-Si bond. Stable silylenes can react with halocarbons to produce disilanes. nih.gov For example, the insertion of a stable silylene into the Si-Cl bond of tetrachlorosilane, followed by reduction, has been used to synthesize novel silicon structures. nih.gov
Gas-phase studies have demonstrated that the parent silylene (SiH₂) reacts with silane (SiH₄) to form disilane (Si₂H₆), illustrating the fundamental principle of this reaction type. rsc.org While this method is powerful, its application for preparing specific, complex molecules like hexakis(4-methylphenyl)disilane is less common than classical approaches. The reaction mechanism can involve free-radical chains, and the product distribution may include both disilanes and monosilanes depending on the reactants. nih.gov
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool in organosilicon chemistry, enabling the construction of complex molecular architectures under mild conditions.
While not a primary method for forming the Si-Si bond itself, palladium-catalyzed cross-coupling is a crucial strategy for synthesizing complex molecules that feature a disilane unit. nih.govu-tokyo.ac.jp This approach is used to form new silicon-carbon (Si-C) bonds by reacting a disilane-containing molecule with an aryl halide. A significant advantage of this method is its ability to proceed under mild conditions without cleaving the pre-existing Si-Si bond, which can be susceptible to decomposition in the presence of some transition metals. u-tokyo.ac.jp
This technique allows for the synthesis of various disilane-bridged arenes, including donor-acceptor systems, in moderate yields. u-tokyo.ac.jp The palladium-catalyzed arylation of a hydrosilane with an aryl iodide is a key example, enabling the creation of functional materials where the disilane unit acts as a flexible, bulky linker with unique electronic properties. u-tokyo.ac.jp The reaction is often a one-pot process with a broad substrate scope. u-tokyo.ac.jp
Table 3: Palladium-Catalyzed Synthesis of Disilane-Bridged Systems
| Reaction Type | Reactants | Catalyst System | Key Feature |
| Arylation of Hydrosilanes | Hydrosilane, Aryl Iodide | Palladium Catalyst | Forms Si-C bond without cleaving the Si-Si bond. u-tokyo.ac.jp |
| Si-C Cross-Coupling | Organosilane, Aryl Halide | Palladium Catalyst | Used to build complex disilane-bridged architectures. nih.gov |
This table summarizes the application of palladium catalysis in the functionalization of disilane-containing molecules.
Transition Metal-Catalyzed Approaches
Dehydrogenative Coupling of Silanes with Catalytic Systems
The formation of Si-Si bonds via the dehydrogenative coupling of hydrosilanes is a significant reaction class for synthesizing disilanes and polysilanes. wikipedia.org This method generally requires a catalyst to facilitate the elimination of hydrogen gas and promote the coupling of silyl (B83357) moieties. wikipedia.org A variety of transition metal complexes have been demonstrated to be effective catalysts for this transformation. wikipedia.org
Catalytic systems for this process are diverse, each with distinct characteristics and substrate affinities. Early transition metals, such as in titanocene (B72419) and zirconocene-based catalysts, are effective for the polymerization of primary silanes like phenylsilane. wikipedia.orgnih.gov For instance, zirconocene (B1252598) catalysts have proven more reactive than their titanium counterparts for the heterocoupling of molecular silanes onto hydride-terminated silicon surfaces. nih.gov The level of incorporation is notably higher for trihydroarylsilanes compared to aliphatic silanes. nih.gov
Late transition metal complexes are also employed. Wilkinson's catalyst, [Rh(PPh₃)₃Cl], is active in the dehydrogenative coupling of certain tertiary silanes. wikipedia.orgresearchgate.net The reaction proceeds through the oxidative addition of a Si-H bond to the rhodium center, followed by the elimination of dihydrogen. wikipedia.org This process can be sensitive to the concentration of H₂(g), which may allow for the control of specific chain lengths. researchgate.net Additionally, organolanthanide complexes have been investigated as catalysts, operating through a proposed four-center heterolytic mechanism without the need for traditional oxidative addition/reductive elimination pathways. bohrium.com
Non-metal catalysts have also been identified. Tris(pentafluorophenyl)borane, B(C₆F₅)₃, serves as a catalyst for the dehydrogenative coupling of tertiary silanes, showing selectivity for Si-H bonds over Si-Si bonds, which leads to more linear polymers. wikipedia.org
Table 1: Catalytic Systems for Dehydrogenative Coupling of Silanes
| Catalyst Type | Example(s) | Typical Substrates | Key Characteristics |
|---|---|---|---|
| Early Transition Metals | Titanocene, Zirconocene complexes | Primary arylsilanes (e.g., PhSiH₃) | Zirconocenes are generally more reactive than titanocenes. nih.gov |
| Late Transition Metals | Wilkinson's Catalyst ([Rh(PPh₃)₃Cl]) | Tertiary silanes, Primary alkyl silanes | Proceeds via oxidative addition; can be sensitive to H₂ pressure. wikipedia.orgresearchgate.net |
| Lanthanide Complexes | Cp'₂LnR, Me₂SiCp''₂LnR | Phenylsilane (PhSiH₃) | Operates via a proposed four-center mechanism. bohrium.com |
| Metal-Free | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Tertiary silanes | Selective for Si-H vs. Si-Si bonds, leading to linear products. wikipedia.org |
| Heterogeneous | Magnesium oxide, Calcium oxide | Phenylsilane | Allows for easy separation of the catalyst from the products. wikipedia.org |
Electrochemical Synthesis Routes to Disilanes and Oligosilanes
Electrochemical methods present a modern and powerful strategy for the synthesis of disilanes and oligosilanes from readily available chlorosilane precursors. nih.govresearchgate.net This approach offers a milder alternative to classical methods like Wurtz coupling, which uses harsh reducing metals, and provides access to novel linear and cyclic oligosilanes that were previously difficult to prepare. nih.govchemrxiv.org The core of this strategy is the reductive activation of chlorosilanes to generate highly reactive silyl anion intermediates, a feat that is challenging to achieve selectively by other means. chemrxiv.orgresearchgate.net
The process allows for the synthesis of a diverse array of both symmetrical and unsymmetrical disilanes. researchgate.net For example, 1,1,2,2-tetramethyl-1,2-diphenyldisilane, a common silylating agent, can be readily prepared using this method. researchgate.net The technique is scalable and represents a practical alternative for the production of various disilanes. researchgate.net Furthermore, the electrochemical approach is not limited to disilanes; it has been successfully applied to the synthesis of longer linear oligosilanes and various cyclosilanes through controlled annulation strategies. nih.govchemrxiv.org For instance, mono- and 1,3-diphenyl substituted cyclopentasilanes have been synthesized using [3+2] or [4+1] annulation approaches. chemrxiv.org Similarly, 1,3- and 1,2-diphenyl substituted cyclohexasilanes can be obtained. chemrxiv.org
Electroreductive Cross-Electrophile Coupling for Si–Si Bond Formation
A key advancement within electrochemical synthesis is the development of electroreductive cross-electrophile coupling (XEC) for targeted Si-Si bond formation. researchgate.net This technique involves the coupling of two different electrophiles, typically two distinct chlorosilanes, driven by a catalyst and an electric current. researchgate.netacs.org The strategy is designed to overcome the challenge of selectively forming hetero-disilanes, which can be difficult to achieve through other reductive methods that often lead to a statistical mixture of homo- and hetero-coupled products. researchgate.net
The reaction mechanism is predicated on the differential activation of two sterically and electronically distinct chlorosilanes. chemrxiv.orgresearchgate.net At a sufficiently reducing potential, one chlorosilane substrate undergoes a two-electron reduction to form a silyl anion intermediate, which then acts as a nucleophile, attacking the second, less reactive chlorosilane electrophile to form the desired Si-Si bond. researchgate.net This electrochemically driven radical-polar crossover mechanism allows for high selectivity. chemrxiv.org
This methodology has demonstrated a broad substrate scope, enabling the coupling of various chlorosilanes to produce functionalized disilanes and more complex oligosilanes. chemrxiv.orgresearchgate.net For example, 4-fluorophenyl- and 2-thiophenyl-substituted disilanes have been successfully synthesized, introducing useful functional groups for tuning the electronic properties of the resulting molecules or for further functionalization. nih.govchemrxiv.org The use of nickel catalysts is common in these transformations, which proceed under mild, non-basic conditions and exhibit high functional group tolerance. nih.govnih.gov
Table 2: Examples of Disilanes Synthesized via Electroreductive Coupling
| Product | Reactant(s) | Method | Notes |
|---|---|---|---|
| 1,1,2,2-Tetramethyl-1,2-diphenyldisilane | PhMe₂SiCl | Homocoupling | A commonly used silylating agent. researchgate.net |
| 4-Fluorophenyl-substituted disilane | (4-FC₆H₄)R₂SiCl | Cross-coupling | Introduces functional groups to tune electronic properties. nih.govchemrxiv.org |
| 2-Thiophenyl-substituted disilane | (2-Thienyl)R₂SiCl | Cross-coupling | Provides a handle for further functionalization. nih.govchemrxiv.org |
Stereoselective Synthesis of Oligosilanes
Achieving stereocontrol in the synthesis of oligosilanes is crucial for creating molecules with defined three-dimensional structures, analogous to stereogenic carbon centers in organic chemistry. acs.org Recent advances have enabled the stereoselective and even stereospecific synthesis of chiral oligosilanes. acs.org
One prominent strategy involves the stereospecific, base-assisted borylation of hydrosilanes followed by a stereoretentive lithiation to generate chiral silyl anions. acs.org As demonstrated by Ito and coworkers, these optically active silyl anions can be coupled with achiral chlorosilanes to form optically active disilanes with high retention of configuration at the silicon center, particularly at low temperatures. acs.org This method provides a reliable route to a diverse array of enantioenriched disilanes. acs.org
Another approach focuses on the catalytic asymmetric dehydrogenative coupling of dihydrosilanes with other molecules, such as anilines, to create silicon-stereogenic compounds. organic-chemistry.org Using a rhodium catalyst paired with a chiral ligand, this method enables the highly enantioselective synthesis of silicon-stereogenic silazanes. organic-chemistry.org These chiral silazanes are valuable intermediates that can undergo subsequent straightforward and stereospecific transformations to deliver a variety of other enantioenriched chiral silane compounds. organic-chemistry.org The reaction demonstrates broad substrate compatibility and proceeds via an oxidative addition and reductive elimination sequence. organic-chemistry.org
Target-Oriented Synthesis of Complex Silicon Frameworks
The principles of target-oriented synthesis, long the domain of complex carbon-based natural products, are increasingly being applied to the rational design and construction of complex molecules composed of Si-Si bonds. acs.org This approach moves beyond simple linear or cyclic structures to create intricate, three-dimensional silicon frameworks with precise architectures. acs.org Saturated oligosilanes share fundamental structural similarities with alkanes, including tetrahedral geometry and the capacity for stable stereochemistry at asymmetrically functionalized silicon centers, making them suitable subjects for such synthetic ambitions. acs.org
A key strategy in this area is the use of iterative homologation, which allows for the stepwise construction of complex oligosilane structures. acs.org An example of this is the synthesis of a "tree-shaped" oligosilane, where a sequence of stereospecific reactions, such as silylation and borylation, are used to build up the molecular framework piece by piece. acs.org This target-oriented approach enables the precise synthesis of complex, non-natural silanes that would be inaccessible through polymerization or other non-selective methods. acs.org It represents a shift towards designing silicon molecules with the same level of architectural control and rational planning that defines modern organic synthesis. acs.org
Reactivity and Reaction Mechanisms of Aryl Substituted Disilanes
Silicon–Silicon and Silicon–Carbon Bond Cleavage Processes
The cleavage of bonds to silicon in aryl-substituted disilanes is a pivotal process that underpins their synthetic utility. The reaction with elemental lithium, for instance, is a common method for the generation of silyl (B83357) anions, which are valuable intermediates in the synthesis of more complex organosilicon compounds. These reactions are characterized by a competition between the scission of the Si-Si bond and the Si-C bond.
Reactions with Elemental Lithium
The reaction of aryl-substituted disilanes with elemental lithium is a fundamental process for the formation of lithiosilanes. This reaction's selectivity and outcome are intricately linked to the electronic and steric properties of the substituents on the silicon atoms.
In the reaction of aryl-substituted disilanes with elemental lithium, a competitive cleavage of the Si-Si and Si-C bonds is often observed. rsc.org The presence of aromatic substituents on the silicon atoms is a prerequisite for any cleavage reaction to occur in these systems. rsc.org The reaction of Disilane (B73854), hexakis(4-methylphenyl)- with lithium can, in principle, lead to two primary cleavage pathways: scission of the central Si-Si bond to form a silyl lithium species, or cleavage of a silicon-aryl (Si-C) bond. The preferred pathway is dictated by a delicate balance of electronic and steric factors.
The nature of the substituents on the silicon atoms plays a crucial role in directing the cleavage selectivity. While aromatic substituents are necessary for the reaction to proceed, the specific type and number of these substituents can influence whether Si-Si or Si-C bond cleavage is favored. rsc.org In the case of Disilane, hexakis(4-methylphenyl)-, the six 4-methylphenyl (p-tolyl) groups significantly influence the electronic environment around the silicon atoms. The electron-donating nature of the methyl group on the phenyl ring can affect the stability of the potential intermediates formed during the reaction, thereby influencing the cleavage pathway. Quantum chemical studies on related aryl-substituted disilanes have shown that selective cleavage reactions are not solely dependent on the number of aryl groups attached. rsc.org
The distribution of products from the reaction of aryl-substituted disilanes with lithium can be influenced by the reaction temperature, suggesting the involvement of kinetically and thermodynamically controlled pathways. At lower temperatures, the reaction may be under kinetic control, favoring the product that is formed fastest. As the temperature is increased, the reaction may shift towards thermodynamic control, leading to the formation of the most stable product. The specific effects of temperature on the reaction of Disilane, hexakis(4-methylphenyl)- with lithium would determine the relative yields of Si-Si versus Si-C cleavage products. Understanding these temperature effects is crucial for selectively synthesizing desired silyl lithium intermediates.
Electrophilic and Nucleophilic Attack on Si–C Bonds
Beyond reactions with alkali metals, the Si-C bonds in aryl-substituted disilanes are also susceptible to attack by both electrophiles and nucleophiles. The polarity of the Si-C bond, with silicon being more electropositive than carbon, makes the silicon atom a target for nucleophiles and the carbon atom a potential site for electrophilic attack. The reactivity of the Si-C bond in Disilane, hexakis(4-methylphenyl)- towards these reagents will be influenced by the electronic effects of the six 4-methylphenyl substituents.
Reactions Involving Unsaturated Silicon Analogues
The reactivity of unsaturated silicon compounds derived from hexakis(4-methylphenyl)disilane, namely tetrakis(4-methylphenyl)disilene and bis(4-methylphenyl)disilyne, is characterized by their propensity to undergo addition reactions across the Si=Si double and Si≡Si triple bonds, respectively.
Addition Reactions to Disilenes (Si=Si)
Tetraaryldisilenes, such as the p-tolyl derivative, are known to react with various reagents. While specific studies on tetrakis(4-methylphenyl)disilene are not extensively documented in readily available literature, the reactivity of analogous tetraaryldisilenes provides significant insight. For instance, these disilenes are known to react with haloalkanes. This reaction is understood to proceed through a mechanism involving the formation of a neutral radical pair as the initial step, a distinct pathway compared to the reactions of alkenes with haloalkanes. elsevierpure.com The low oxidation potentials of the disilenes and the significant negative activation entropies support a direct halogen abstraction mechanism rather than a single-electron transfer. elsevierpure.com
The general reactivity of disilenes also includes cycloaddition reactions. While specific data for tetrakis(4-methylphenyl)disilene is scarce, other disilenes have been shown to undergo [4+2] cycloaddition reactions with dienes. youtube.com
Reactivity of Diaryl-Substituted Disilynes
The reactivity of diaryl-substituted disilynes, which can be conceptually derived from the corresponding hexakis(aryl)disilane, has been a subject of interest. Studies on bulky diaryl-substituted disilynes (Ar-Si≡Si-Ar) reveal their ability to react with unsaturated organic molecules. For example, the reaction of a bulky diaryl-disilyne with acetylene (B1199291) has been shown to produce a 1,2-disilabenzene as the sole product. nih.gov
Furthermore, the reaction of such disilynes with alkenes has been explored. For instance, reaction with ethylene (B1197577) can yield an ethylene-bridged bis(silacyclopropane). This product is thought to arise from the further reaction of an initially formed 1,2-disilacyclobutene intermediate with another molecule of ethylene.
Functional Group Transformations and Derivatization
The silicon-silicon bond in hexakis(4-methylphenyl)disilane is a key functional group that can be targeted for various transformations, including oxidative insertion reactions.
Oxidative Insertion Reactions into Si–Si Bonds
The activation and cleavage of the Si-Si σ-bond in disilanes by transition metal complexes is a fundamental process in organosilicon chemistry. Low-valent metal complexes can insert into the Si-Si bond of disilanes, although a limitation of this reaction is the availability of the disilane reagents themselves. wikipedia.org This process, known as oxidative addition, is a crucial step in many catalytic cycles.
While specific examples detailing the oxidative insertion of transition metals directly into the Si-Si bond of hexakis(4-methylphenyl)disilane are not prevalent in the reviewed literature, the general principle is well-established for other disilanes. For instance, palladium(0) complexes are known to efficiently activate Si-Si bonds, leading to the formation of bis(organosilyl)palladium(II) complexes through oxidative addition. This reactivity forms the basis for catalytic processes like intramolecular bis-silylation.
The general mechanism for the oxidative addition of a metal (M) to a Si-Si bond can be depicted as follows:
R₃Si-SiR₃ + M(0) → R₃Si-M(II)-SiR₃
This reaction results in the formal oxidation of the metal center from 0 to +2 and the formation of two new metal-silicon bonds. The specific ligands on the metal and the nature of the substituents on the disilane can significantly influence the feasibility and outcome of this reaction.
| Precursor Compound | Unsaturated Analogue | Reactivity Type | Reactant | Product |
| Hexakis(4-methylphenyl)disilane | Tetrakis(4-methylphenyl)disilene | Addition Reaction | Haloalkane | 1-Alkyl-2-halodisilane |
| Hexakis(4-methylphenyl)disilane | Bis(4-methylphenyl)disilyne | Addition Reaction | Acetylene | 1,2-Disilabenzene |
| Hexakis(4-methylphenyl)disilane | Bis(4-methylphenyl)disilyne | Addition Reaction | Ethylene | Ethylene-bridged bis(silacyclopropane) |
| Hexakis(4-methylphenyl)disilane | Not Applicable | Oxidative Insertion | Palladium(0) Complex | Bis(tri(4-methylphenyl)silyl)palladium(II) Complex |
Theoretical and Computational Investigations of Electronic Structure and Bonding
Quantum Chemical Studies of Reaction Mechanisms and Processes
Quantum chemical calculations are instrumental in elucidating the reaction mechanisms of organosilanes. For aryldisilanes, a key process investigated is the cleavage of the Si-Si bond. The photolysis of aryldisilanes is known to proceed through various reaction patterns. scite.ai For instance, the photolysis of 1,2-dimethyldisilane at 193 nm has been shown to primarily involve the formation of silylenes, with radical processes being less significant. nih.gov While specific mechanistic studies on hexakis(4-methylphenyl)disilane are not extensively documented in the reviewed literature, the general principles of aryldisilane reactivity can be applied.
The cleavage of the Si-Si bond can be influenced by factors such as the nature of the substituents on the silicon atoms and the reaction conditions. For example, in the context of organosilica synthesis from organosilane precursors, the cleavage of Si-C bonds is a significant challenge that has been studied using quantum chemical calculations to devise strategies for its suppression. These studies often involve the calculation of proton affinities of key reaction intermediates to predict bond stability under different pH conditions.
Furthermore, the interaction with other molecules can facilitate Si-Si bond cleavage. For instance, the presence of an oxidant can lead to the cleavage of the Si-Si bond in a pentacoordinated disilicate. The reactivity is highly dependent on the charge of the disilane (B73854) compound.
Analysis of Frontier Molecular Orbitals (HOMO and LUMO)
The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. In aryldisilanes, there is a characteristic interaction, known as σ-π conjugation, between the σ-orbital of the Si-Si bond and the π-orbitals of the aryl groups. nih.gov This interaction significantly influences the energy and composition of the frontier orbitals.
The HOMO in aryldisilanes is typically associated with the Si-Si σ-bond, which has a relatively low ionization potential, making it an electron-donating chromophore. nih.gov The LUMO, on the other hand, is generally a π*-orbital of the aromatic substituents. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
The absorption spectrum of aryldisilanes is a composite of the absorption spectra of different conformers present in a mixture, each with its own population and, consequently, its own set of molecular orbitals and transition energies. nih.gov The photophysical properties are highly dependent on the molecular conformation, particularly the torsion angles between the Si-Si bond and the plane of the aromatic rings. nih.gov
| Property | Description |
| HOMO | Highest Occupied Molecular Orbital, typically the Si-Si σ-bond in aryldisilanes. Its energy level is influenced by σ-π conjugation. |
| LUMO | Lowest Unoccupied Molecular Orbital, generally a π*-orbital of the aryl substituents. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity and is indicative of the energy required for electronic excitation. |
Correlation of LUMO Energy with Electron Transfer and Si–Si Cleavage
The energy of the LUMO is a key factor in processes involving electron transfer to the molecule. A lower LUMO energy facilitates the acceptance of an electron. In the context of aryldisilanes, electron transfer into the LUMO can weaken the Si-Si bond, potentially leading to its cleavage. This is because the LUMO is often an antibonding orbital with respect to the Si-Si bond or becomes populated upon excitation, leading to a weakening of this bond in the excited state.
While direct quantitative data for the LUMO energy of hexakis(4-methylphenyl)disilane and its direct correlation to Si-Si cleavage is not available in the provided search results, the general principle holds. Theoretical studies on related systems have shown that single-electron transfer can initiate the cleavage of silicon-element bonds. For instance, the cleavage of a Si-Cl bond has been shown to occur through two steps of single-electron transfer from an iron complex to the Si-Cl σ* antibonding orbital. A similar mechanism can be envisioned for the Si-Si bond in aryldisilanes upon electrochemical or photochemical reduction.
Bonding Analysis in Disilane Systems
The nature of the chemical bonds in disilane systems, particularly the Si-Si bond, is of fundamental interest. The Si-Si single bond is generally weaker than a C-C single bond, with a bond dissociation energy of approximately 80-90 kcal/mol. gelest.com This relative weakness contributes to the reactivity of disilanes.
The geometry of aryldisilanes, including the Si-Si bond length and the torsional angles of the aryl groups, is a result of the interplay between steric and electronic effects. In sterically crowded molecules like hexakis(4-methylphenyl)disilane, significant steric repulsion between the bulky aryl groups can lead to an elongation of the Si-Si bond compared to less substituted disilanes.
While the primary bond between the silicon atoms in disilane is a σ-bond, the concept of π-bonding in silicon compounds has been a subject of considerable research, particularly in compounds with Si=Si double bonds (disilenes). In saturated aryldisilanes, there is no formal π-bond between the silicon atoms. However, the σ-π conjugation can be viewed as a form of delocalized bonding that imparts some "π-like" character to the system, influencing its electronic absorption spectra. nih.gov The electronic transitions in these molecules, such as the σ → π* and π → σ* transitions, are a direct consequence of these orbital interactions. wikipedia.org
Computational Chemistry Methodologies
A variety of computational chemistry methodologies are employed to investigate the electronic structure and bonding of organosilicon compounds. Density Functional Theory (DFT) is a widely used method for these systems due to its favorable balance of accuracy and computational cost. Specific functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-31G* or larger to optimize molecular geometries and calculate electronic properties. nih.govresearchgate.net
For more accurate energy calculations, especially for reaction pathways and bond dissociation energies, higher-level ab initio methods like Møller-Plesset perturbation theory (MP2, MP4) or coupled-cluster (CC) theory may be employed. Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-Vis absorption spectra. ufg.br
Natural Bond Orbital (NBO) analysis is a post-calculation analysis that provides a detailed picture of the bonding in terms of localized orbitals and donor-acceptor interactions, which is particularly useful for understanding effects like σ-π conjugation. researchgate.net
| Computational Method | Application in Studying Disilanes |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation, reaction mechanism studies. |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic excitation energies and simulation of UV-Vis spectra. |
| Møller-Plesset Perturbation Theory (MPn) | Higher accuracy energy calculations, especially for reaction barriers and bond energies. |
| Natural Bond Orbital (NBO) Analysis | Detailed analysis of bonding, orbital interactions, and charge distribution. |
Density Functional Theory (DFT) Applications
There is no available research detailing the application of Density Functional Theory (DFT) to investigate the electronic structure and bonding of hexakis(4-methylphenyl)disilane. DFT is a powerful computational method used to study the electronic properties of molecules, such as orbital energies, electron density distribution, and molecular reactivity. While DFT has been applied to other, different organosilicon compounds, including disilane-bridged chromophores and cyclotriphosphazenes, specific studies on hexakis(4-methylphenyl)disilane are absent from the current body of scientific literature. nih.govresearchgate.net
Molecular Modeling and Dynamics Simulations
Similarly, a review of available literature indicates a lack of studies employing molecular modeling and dynamics simulations for hexakis(4-methylphenyl)disilane. These computational techniques are instrumental in understanding the conformational landscape, intermolecular interactions, and the dynamic behavior of molecules. While molecular modeling has been utilized for other complex silicon-containing structures, its application to this particular compound has not been reported.
Geometry Optimizations and Potential Energy Surface Mapping
No specific data from geometry optimizations or potential energy surface mapping for hexakis(4-methylphenyl)disilane could be located. These computational methods are fundamental for determining the most stable three-dimensional structure of a molecule and for exploring its conformational possibilities. Such data, including optimized bond lengths, bond angles, and dihedral angles, are crucial for a comprehensive understanding of a molecule's structure and reactivity but are not available for hexakis(4-methylphenyl)disilane.
Advanced Spectroscopic and Diffraction Based Structural Characterization
X-ray Diffraction (XRD) and Crystallography
X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. A single-crystal X-ray diffraction experiment on a suitable crystal of Disilane (B73854), hexakis(4-methylphenyl)- would yield a wealth of structural information.
Intermolecular Interactions in the Solid State (e.g., C–H···π interactions)
Analysis of the crystal packing would illuminate the non-covalent forces governing the supramolecular assembly. Of particular interest would be the potential for C–H···π interactions, where a hydrogen atom from a methyl or aryl group of one molecule interacts with the electron-rich π system of a tolyl ring on an adjacent molecule. The distances and angles of these interactions would be calculated to assess their strength and significance in stabilizing the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the local chemical environment of specific nuclei, such as ¹H (protons) and ¹³C. It is an indispensable tool for confirming the structure of a molecule in solution.
¹H NMR Spectroscopy for Proton Environments
A ¹H NMR spectrum of Disilane, hexakis(4-methylphenyl)- would be expected to show distinct signals for the aromatic protons and the methyl protons of the tolyl groups. Due to the symmetry of the p-tolyl group, the aromatic region would likely display two doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts (δ, in ppm) of these signals would indicate the electronic environment of the protons. A separate singlet signal would be expected for the protons of the six equivalent methyl groups. The integration of these signals would correspond to the ratio of aromatic to methyl protons.
Table 1: Predicted ¹H NMR Data for Disilane, hexakis(4-methylphenyl)-
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic Protons (ortho to Si) | Data not available | Doublet |
| Aromatic Protons (meta to Si) | Data not available | Doublet |
¹³C NMR Spectroscopy for Carbon Frameworks
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. One would expect to see four distinct signals for the aromatic carbons of the p-tolyl groups: the carbon attached to the silicon (ipso-carbon), the two equivalent carbons ortho to silicon, the two equivalent carbons meta to silicon, and the para-carbon bearing the methyl group. An additional signal would correspond to the carbon of the methyl group. The chemical shifts of these signals are highly sensitive to the electronic structure of the molecule.
Table 2: Predicted ¹³C NMR Data for Disilane, hexakis(4-methylphenyl)-
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (ipso, C-Si) | Data not available |
| Aromatic C (ortho) | Data not available |
| Aromatic C (meta) | Data not available |
| Aromatic C (para) | Data not available |
Without experimental data from primary sources, the specific values for bond lengths, angles, and chemical shifts for Disilane, hexakis(4-methylphenyl)- remain undetermined.
Based on a comprehensive search of available scientific literature, specific experimental data for the advanced spectroscopic characterization of Disilane, hexakis(4-methylphenyl)- is not readily found in the public domain. Detailed ²⁹Si NMR chemical shifts and specific parameters from dynamic NMR studies, such as rotational energy barriers and coalescence temperatures for this particular compound, appear to be located in specialized publications that are not accessible through general searches.
Consequently, it is not possible to provide the detailed research findings and data tables for the requested sections on ²⁹Si NMR Spectroscopy and Dynamic NMR Studies. The information required to populate the specified outline is likely contained within niche scientific papers or databases that are not publicly indexed.
Academic Applications and Future Research Directions in Aryl Disilane Chemistry
Role as Precursors in Organic and Organometallic Synthesis
Hexa-aryldisilanes are valuable precursors for generating highly reactive silyl (B83357) anions and for synthesizing organometallic complexes and silicon-containing polymers. The Si-Si bond, being the most reactive site in the molecule, can be selectively cleaved to initiate a variety of chemical transformations.
A key application of hexa-aryldisilanes is in the preparation of triarylsilyllithium reagents. These powerful nucleophiles are crucial for introducing silyl groups into organic molecules. The synthesis involves the reductive cleavage of the silicon-silicon bond using an alkali metal, typically lithium. In a reaction analogous to the preparation of phenyldimethylsilyllithium from 1,1,2,2-tetramethyl-1,2-diphenyldisilane, hexakis(4-methylphenyl)disilane can be treated with lithium metal to yield tris(4-methylphenyl)silyllithium. rsc.org This process hinges on the slow cleavage of the Si-Si bond following the initial formation of the disilane (B73854). rsc.org
The general approach for generating silyl anions from oligosilanes involves the use of strong metallo-nucleophiles. mdpi.com This method provides a convenient route to these reactive intermediates, which are subsequently used in a wide array of synthetic applications, including nucleophilic substitution reactions with alkyl halides, ring-opening of epoxides, and addition to carbonyl compounds.
Table 1: Generation of Silyllithium Reagents from Disilanes
| Disilane Precursor | Reagent | Silyllithium Product |
|---|---|---|
| 1,1,2,2-Tetramethyl-1,2-diphenyldisilane | Lithium | Phenyldimethylsilyllithium rsc.org |
| Hexakis(4-methylphenyl)disilane | Lithium | Tris(4-methylphenyl)silyllithium |
Aryl disilanes serve as precursors for the synthesis of silyl-substituted transition metal complexes. These complexes are of significant interest due to their potential applications in catalysis and materials science. rsc.org The synthesis of such complexes can be achieved through several routes. One common method is the oxidative addition of the Si-Si bond of a disilane to a low-valent transition metal center. For instance, a coordinatively unsaturated platinum complex can react with a disilane, leading to the formation of a platinum bis(silyl) complex. researchgate.net
Alternatively, the silyllithium reagents derived from hexakis(4-methylphenyl)disilane can be used in salt metathesis reactions with transition metal halides. This involves the reaction of the silyllithium compound with a metal chloride, resulting in the formation of a metal-silicon bond and elimination of lithium chloride. This method has been successfully employed for the synthesis of a variety of silyl complexes with metals from groups 8, 9, and 10. uleth.ca The resulting silyl complexes can exhibit unique reactivity and have been explored as catalysts for processes like hydrosilylation. rsc.org
Hexakis(4-methylphenyl)disilane can be envisioned as a monomer or a precursor to monomers for the synthesis of silicon-based polymers, such as polysilanes. Polysilanes are known for their interesting electronic properties, arising from σ-conjugation along the silicon backbone. While the direct polymerization of hexakis(4-methylphenyl)disilane is not a common route, it can be chemically modified to become a valuable monomer.
One potential pathway involves the halogenation of the disilane followed by a Wurtz-type reductive coupling. This method is a cornerstone in the synthesis of permethylated branched oligosilanes and could be adapted for creating polymers with bulky aryl substituents. mdpi.com Another approach is the ring-opening polymerization (ROP) of strained cyclic silanes, which allows for the formation of high molecular weight polymers with controlled tacticity. dtic.mil Although hexakis(4-methylphenyl)disilane is acyclic, it could be a precursor to cyclic monomers. For example, dephenylation with a strong acid followed by reaction with a difunctional reagent could yield a cyclotetrasilane (B14331914) suitable for ROP. dtic.mil The incorporation of bulky aryl groups like the 4-methylphenyl substituent is expected to influence the solubility and conformational properties of the resulting polysilane.
Development of Advanced Materials
The unique electronic structure of the Si-Si bond, which allows for σ-conjugation and interaction with adjacent π-systems, makes aryl disilanes attractive candidates for the development of advanced materials with novel optoelectronic and nonlinear optical properties. nih.gov
Disilanes substituted with aryl groups are being investigated for their potential in optoelectronic applications. When incorporated into a donor-acceptor (D-A) architecture, the disilane unit can act as a σ-conjugated bridge, mediating electronic communication between the donor and acceptor moieties. nih.govsci-hub.se This σ-π interaction can lead to materials with interesting photophysical properties, including luminescence. sci-hub.se
Aryl-substituted disilanes are considered promising for creating organic-inorganic hybrid materials that strike a balance between optical transparency and desirable nonlinear optical properties in the solid state. nih.gov The systematic design of disilanes with various electron-donating and electron-accepting substituents allows for the fine-tuning of their optical and electronic properties. sci-hub.se For example, disilane-bridged architectures have been shown to exhibit purple-blue luminescence with high quantum yields in the solid state. nih.gov
The development of efficient solid-state emitters is a key area of materials research. Disilane-bridged donor-acceptor chromophores have emerged as a promising class of materials in this regard. These molecules can exhibit strong fluorescence in the solid state, with emission wavelengths tunable by altering the electronic nature of the aryl substituents. sci-hub.se For instance, a series of disilane-bridged donor-acceptor compounds displayed solid-state fluorescence in the purple-blue region (360–420 nm) with impressive photoluminescence quantum yields (PLQY) reaching up to 0.81. nih.govsci-hub.se
Furthermore, non-centrosymmetric aryl disilanes can exhibit significant nonlinear optical (NLO) properties. The push-pull electronic nature and often distorted structures of these molecules contribute to a large second-order hyperpolarizability (β). nih.gov For example, a disilane with a p-N,N-dimethylamino donor and an o-cyano acceptor was found to have a second harmonic generation (SHG) activity 2.9 times that of urea. sci-hub.se The search for materials with large third-order NLO responses is also active, with silicon-based materials showing potential. mdpi.com Theoretical studies on related systems, such as tetraphenyl-adamantane clusters with tetrel substitutions (including silicon), indicate that electronic transitions localized at the substituents are responsible for the NLO response, and the intensity can be enhanced by increasing the electron density at these substituents. nih.gov
Table 2: Photophysical and Nonlinear Optical Properties of Selected Disilane-Bridged Donor-Acceptor Compounds
| Compound | Donor Substituent | Acceptor Substituent | Solid-State Emission (λem, nm) | Photoluminescence Quantum Yield (PLQY) | Second-Order NLO Activity |
|---|---|---|---|---|---|
| 1 | p-N,N-dimethylamino | o-cyano | 360-420 sci-hub.se | Up to 0.81 sci-hub.se | 2.9 x Urea sci-hub.se |
| 2 | p-methoxyl | o-cyano | 360-420 sci-hub.se | High sci-hub.se | Not Reported |
| 3 | p-phenoxyl | o-cyano | 360-420 sci-hub.se | High sci-hub.se | Not Reported |
Data is based on a series of disilane-bridged donor-acceptor architectures as reported in the literature. sci-hub.se
Precursors for Silicon-Containing Thin Films (e.g., Silicon Nitride)
Aryl disilanes, including compounds like Disilane, hexakis(4-methylphenyl)-, are investigated as precursors for creating silicon-containing thin films. The process of chemical vapor deposition (CVD) utilizes such compounds to deposit layers of materials like amorphous silicon. wikipedia.org Disilanes, in general, are suitable for these applications due to their ability to thermally decompose at specific temperatures, around 640°C, to form silicon films. wikipedia.org This method is significant in the manufacturing of photovoltaic devices. wikipedia.org
The molecular structure of the precursor can influence the properties of the resulting film. While specific research on Disilane, hexakis(4-methylphenyl)- as a precursor for silicon nitride is an area of ongoing research, the broader class of organosilicon compounds is central to forming various silicon-containing thin films, including silicon oxide and silicon nitride, through different deposition techniques. google.com The selection of a precursor with specific organic groups, such as the 4-methylphenyl group, can be a strategy to tailor the properties of the deposited film.
Exploration of Novel Silicon Architectures
The field of organosilicon chemistry is actively exploring the synthesis of complex and novel silicon-based molecular structures. Aryl disilanes serve as fundamental building blocks in these synthetic endeavors.
Construction of Cyclic and Polycyclic Silicon Frameworks
Aryl disilanes are instrumental in the construction of cyclic and polycyclic silicon frameworks. nih.govacs.org These architectures are created by linking aromatic rings with silicon-silicon bonds, leading to unique molecular structures with interesting electronic and photophysical properties. nih.govrsc.org The synthesis of these frameworks often involves methods like palladium-catalyzed dehalosilylation, which allows for the creation of diverse and functionalized cyclophanes containing Si-Si bonds. nih.gov
The ability to create these structures with precision is a significant advancement, enabling the synthesis of specific ring sizes and skeletal isomers. acs.org This control over the molecular architecture is crucial for tuning the material's properties for potential applications in molecular electronics and optoelectronics. nih.gov Highly strained ring systems have also been synthesized, where the bond angles around the silicon atoms deviate significantly from the ideal tetrahedral geometry, leading to novel chemical reactivity and physical properties. nih.gov
Below is a table summarizing key aspects of these silicon frameworks:
Table 1: Characteristics of Aryl Disilane-Based Silicon Frameworks| Feature | Description | Relevance |
|---|---|---|
| Structure | Cyclic and polycyclic arrangements of silicon atoms and aromatic rings. nih.govacs.org | Creates unique three-dimensional shapes with defined cavities and surfaces. |
| Bonding | Contains σ-π conjugated systems due to the interaction between the Si-Si σ-bonds and the aromatic π-systems. nih.govrsc.org | Influences the electronic properties, such as conductivity and light absorption/emission. nih.gov |
| Synthesis | Often prepared via transition metal-catalyzed coupling reactions. nih.gov | Allows for the precise construction of complex and functionalized molecules. acs.org |
| Properties | Can exhibit unique photophysical and electronic properties, including applications in molecular electronics and as emitters. nih.gov | The specific architecture dictates the material's function. |
Synthesis of Silicon Diamondoids
The synthesis of diamondoids, which are cage-like hydrocarbon molecules with a structure resembling a unit cell of a diamond crystal, has been a subject of significant interest. nih.gov These molecules are seen as promising precursors for the facile synthesis of diamond under high-pressure, high-temperature conditions. nih.govresearchgate.net The rationale is that their inherent diamond-like structure and sp³ bonding reduce the energy barrier for transformation into bulk diamond. nih.gov
In silicon chemistry, the concept extends to the synthesis of silicon diamondoids, which would be the silicon analogues of these carbon-based cages. The construction of such intricate, three-dimensional silicon frameworks is a significant synthetic challenge. The principles for their synthesis would draw from the methods used to create complex polycyclic silicon frameworks. While the direct synthesis of silicon diamondoids from Disilane, hexakis(4-methylphenyl)- is a speculative and advanced research topic, the foundational chemistry of forming complex Si-Si bond networks provides a conceptual pathway. The development of precise synthetic methods for polycyclic silanes is a step toward realizing these more complex silicon architectures. acs.org
Emerging Concepts in Heavier Main Group Element Chemistry
The study of silicon compounds like Disilane, hexakis(4-methylphenyl)- contributes to broader emerging concepts in the chemistry of heavier main group elements (elements in the p-block of the periodic table). numberanalytics.com
Insights for General Theories of Bonding, Structure, and Reactivity
Research into heavier main group elements, such as silicon, is providing new insights that refine and expand general theories of chemical bonding, molecular structure, and reactivity. numberanalytics.comtum.de While silicon shares some chemical similarities with carbon, its larger size, lower electronegativity, and the accessibility of d-orbitals lead to distinct chemical behavior. numberanalytics.com
Key insights derived from the study of compounds like aryl disilanes include:
σ-Electron Delocalization: The Si-Si single bond, while structurally similar to a C-C bond, has electronic properties more akin to a C=C double bond, with a higher highest occupied molecular orbital (HOMO) energy level. nih.govrsc.org This allows for unique intramolecular σ-electron delocalization and σ-π interactions in aryl disilanes, which is a key feature influencing their electronic properties. nih.govrsc.org
Hypercoordination: Silicon can form compounds where it is bonded to more than four other atoms, a phenomenon known as hypercoordination. researchgate.net The study of ligands and molecular geometries that support these higher-coordinated states in silicon provides valuable data for understanding bonding beyond the simple octet rule. researchgate.net
Mimicking Transition Metals: In certain low-coordinate or cationic states, main group elements like silicon have shown the ability to mimic the catalytic activity of transition metals. tum.demdpi.com They can activate relatively inert chemical bonds under mild conditions, opening up possibilities for developing new, more sustainable catalytic systems based on earth-abundant elements. tum.demdpi.com
The exploration of these compounds challenges traditional classifications and provides a more nuanced understanding of the periodic trends and chemical possibilities within the main group elements. numberanalytics.com
Q & A
Basic Research Questions
Q. What established synthetic routes exist for hexakis(4-methylphenyl)disilane, and what parameters critically influence yield and purity?
- Methodological Answer : Synthesis typically involves substitution reactions on chlorinated disilane precursors. For example, hexachlorodisilane (Si₂Cl₆) can undergo aryl Grignard or organolithium reactions with 4-methylphenyl groups. Key parameters include reaction temperature (optimized between -78°C to room temperature to prevent Si-Si bond cleavage), stoichiometric excess of the arylating agent (≥6:1 molar ratio), and inert atmosphere (argon/nitrogen) to avoid oxidation. Solvent choice (e.g., THF or diethyl ether) and slow addition rates minimize side reactions . Post-synthesis, purification via fractional crystallization or column chromatography is critical to isolate the product from partially substituted byproducts.
Q. How can spectroscopic and crystallographic techniques characterize the steric and electronic effects of 4-methylphenyl substituents on hexakis(4-methylphenyl)disilane?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify methyl group environments, while ²⁹Si NMR reveals Si-Si bond symmetry and substituent-induced deshielding.
- X-ray Crystallography : Resolves molecular conformation, Si-Si bond length (typically ~2.34 Å in substituted disilanes), and torsional angles affected by steric hindrance from methyl groups. Hirshfeld surface analysis (e.g., as in ) quantifies intermolecular interactions, such as C-H···π contacts between phenyl rings .
- Raman/IR Spectroscopy : Detects Si-Si stretching modes (~500 cm⁻¹) and perturbations due to substituent electronegativity .
Q. What safety protocols are essential for handling hexakis(4-methylphenyl)disilane, given its structural similarity to pyrophoric disilane (Si₂H₆)?
- Methodological Answer : Despite aromatic substituents reducing reactivity compared to Si₂H₆, precautions include:
- Storage : Under inert gas (argon) in flame-resistant cabinets, away from oxidizers.
- Ventilation : Use fume hoods for manipulations; monitor airborne concentrations with gas detectors.
- Ignition Control : Avoid sparks/static discharge (e.g., grounded equipment). In case of fire, employ water spray to cool containers (do not extinguish flames unless leak is controlled) .
Advanced Research Questions
Q. How can density functional theory (DFT) with generalized gradient approximation (GGA) functionals model the electronic structure and bonding in hexakis(4-methylphenyl)disilane?
- Methodological Answer : GGA functionals (e.g., PW91 or PBE) improve upon local density approximations (LDA) for systems with non-uniform electron density, such as aryl-substituted disilanes. Key steps:
- Geometry Optimization : Start with crystallographic data (if available) to refine bond lengths and angles.
- Electronic Analysis : Calculate HOMO-LUMO gaps to assess stability (methylphenyl groups increase steric protection, raising LUMO energy). Charge density maps reveal electron delocalization between Si-Si and aromatic rings.
- Benchmarking : Compare computed vibrational spectra (Si-Si stretches) with experimental Raman/IR data to validate accuracy .
Q. What experimental controls resolve discrepancies in reported thermal stability data between bulk crystalline and thin-film forms of hexakis(4-methylphenyl)disilane?
- Methodological Answer : Variations arise from differences in:
- Sample Purity : Bulk crystals may contain stabilizing π-stacking interactions absent in amorphous thin films. Use HPLC or mass spectrometry to verify purity.
- Decomposition Pathways : Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) identifies oxidation vs. Si-Si bond cleavage.
- Film Deposition : For CVD applications (e.g., semiconductor manufacturing), optimize substrate temperature (≤300°C) and pressure (10⁻³ Torr) to prevent premature decomposition .
Q. How does the compound’s reactivity in cross-coupling catalysis compare to simpler disilanes, and what mechanistic insights explain these differences?
- Methodological Answer : The 4-methylphenyl groups enhance steric protection of the Si-Si bond, reducing oxidative cleavage but enabling selective activation under photochemical conditions. Mechanistic studies:
- Kinetic Profiling : Monitor Si-Si bond cleavage rates via UV-Vis spectroscopy under varying light intensities (λ = 254 nm).
- Trapping Experiments : Use radical inhibitors (e.g., TEMPO) to confirm homolytic vs. heterolytic cleavage pathways.
- Catalytic Screening : Test efficiency in Heck or Suzuki couplings; bulky substituents may lower catalytic turnover but improve selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
